Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Catalog No.
S794529
CAS No.
7686-78-4
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

CAS Number

7686-78-4

Product Name

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

IUPAC Name

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

UOQTXZICFVMERR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC

Synthesis and Characterization:

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It can be synthesized through various methods, including the Diels-Alder reaction between cyclopentadiene and diethyl fumarate. The characterization of this compound is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Synthesis:

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate serves as a valuable building block in organic synthesis due to its unique structural features. The presence of the vinyl group and the two ester functionalities allows for further transformations through various reactions []. Some examples include:

  • Ring-opening reactions: The cyclopropane ring can be opened under specific conditions, leading to various functionalized derivatives [].
  • Cycloadditions: The vinyl group can participate in cycloaddition reactions with different dienophiles, forming complex cyclic structures [].
  • Decarboxylation: The ester groups can be removed under specific conditions, providing access to new vinylcyclopropane derivatives [].

Research in Catalysis:

Recent research has explored the potential of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate as a ligand in transition-metal catalysis. The study suggests that this compound can form stable complexes with different metal centers, potentially leading to the development of new catalysts for various organic transformations [].

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C12_{12}H18_{18}O4_{4}. It features a cyclopropane ring with two carboxylate groups and a vinyl group attached to it. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound can be synthesized in high purity through specific

  • Nucleophilic Attack: The compound is prone to nucleophilic attack at the methine position, leading to various products depending on the nucleophile used. This can include reactions with alcohols and amines .
  • Ring-opening Reactions: The cyclopropane ring can undergo ring-opening reactions via free radicals, particularly when subjected to heat or light, resulting in more complex structures .
  • Hydrophosphination: Recent studies have demonstrated that diethyl 2-vinylcyclopropane-1,1-dicarboxylate can react with primary or secondary phosphines under UV light, facilitating the formation of phosphine derivatives .

The synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves a two-step process:

  • Isomerization: A mixture of cis- and trans-1,4-dichlorobutene-2 is isomerized to enrich the trans isomer using catalytic methods.
  • Cyclocondensation: The trans isomer is then reacted with diethyl malonate in the presence of a metallic alkoxide catalyst. This reaction yields diethyl 2-vinylcyclopropane-1,1-dicarboxylate with high purity and yield (approximately 75-80%) while minimizing byproducts .

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Medicinal Chemistry: The compound may be explored for its pharmacological properties, especially in drug development processes where cyclopropane-containing compounds are of interest.
  • Material Science: Its unique structure could also find applications in developing novel materials or polymers.

Interaction studies involving diethyl 2-vinylcyclopropane-1,1-dicarboxylate primarily focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic chemistry and its potential biological effects. Research indicates that the compound can form adducts with various reagents under specific conditions, which could lead to new synthetic pathways or materials .

Several compounds share structural similarities with diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateCyclopropane derivativeSimilar reactivity but differs in alkyl substitution
Ethyl 3-vinylcyclobutane-1,1-dicarboxylateCyclobutane derivativeDifferent ring structure; potential for different reactivity
Diethyl maleateMaleic acid derivativeDifferent functional groups; used as a building block in polymer chemistry
Diethyl fumarateFumaric acid derivativeSimilar dicarboxylate structure; used in various synthetic applications

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate stands out due to its unique cyclopropane ring structure combined with vinyl and dicarboxylate functionalities. This combination may offer distinctive reactivity patterns compared to other similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7686-78-4

Dates

Modify: 2023-08-15

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